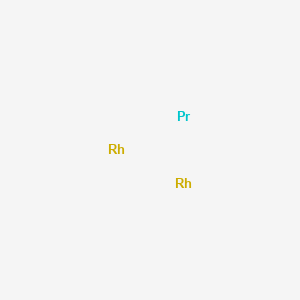
Praseodymium--rhodium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium–rhodium (1/2) is a compound formed by the combination of praseodymium and rhodium in a 1:2 ratio. Praseodymium is a rare-earth metal known for its magnetic, electrical, and optical properties . Rhodium is a transition metal known for its catalytic properties and resistance to corrosion . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of praseodymium–rhodium (1/2) typically involves the reaction of praseodymium nitrate with rhodium chloride under controlled conditions. One common method involves dissolving praseodymium nitrate in deionized water and then adding rhodium chloride solution dropwise while maintaining a constant temperature and stirring . The resulting mixture is then filtered, washed, and dried to obtain the praseodymium–rhodium compound.
Industrial Production Methods
Industrial production of praseodymium–rhodium (1/2) often involves the use of high-temperature furnaces and specialized equipment to ensure the purity and consistency of the compound. The process may include steps such as calcination, reduction, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Praseodymium–rhodium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both praseodymium and rhodium.
Common Reagents and Conditions
Oxidation: Praseodymium–rhodium (1/2) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species.
Major Products Formed
The major products formed from these reactions include praseodymium oxides, rhodium oxides, and various praseodymium-rhodium complexes .
Scientific Research Applications
Praseodymium–rhodium (1/2) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of praseodymium–rhodium (1/2) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties . In biological applications, praseodymium–rhodium (1/2) interacts with cellular components such as DNA and proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Praseodymium–rhodium (1/2) can be compared with other similar compounds, such as praseodymium–platinum and praseodymium–palladium complexes. These compounds share some properties but differ in their catalytic efficiency, stability, and specific applications . For example:
Praseodymium–platinum: Known for its high catalytic activity in hydrogenation reactions but less stable under certain conditions.
Praseodymium–palladium: Exhibits excellent catalytic properties in carbon-carbon coupling reactions but may be more expensive to produce.
Conclusion
Praseodymium–rhodium (1/2) is a compound with unique properties and diverse applications in chemistry, biology, medicine, and industry. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions to form valuable products. The compound’s mechanism of action and comparison with similar compounds highlight its significance and potential for future research and development.
Properties
CAS No. |
56088-87-0 |
|---|---|
Molecular Formula |
PrRh2 |
Molecular Weight |
346.7186 g/mol |
IUPAC Name |
praseodymium;rhodium |
InChI |
InChI=1S/Pr.2Rh |
InChI Key |
JCSIYIQARNGUKU-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















